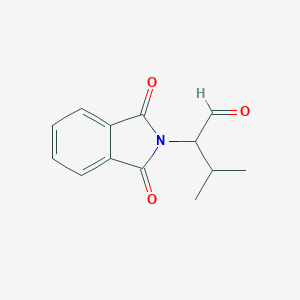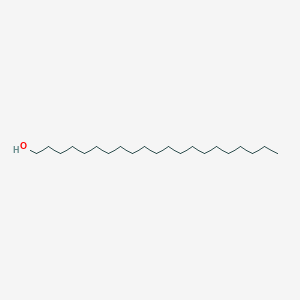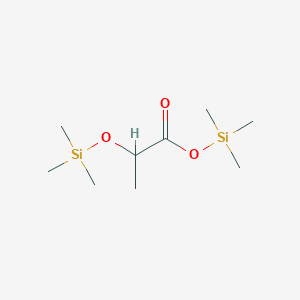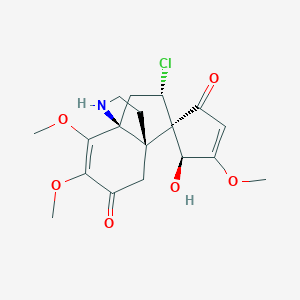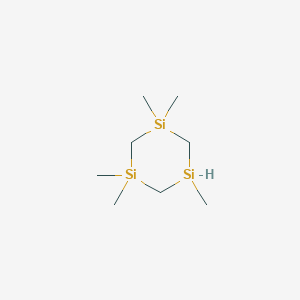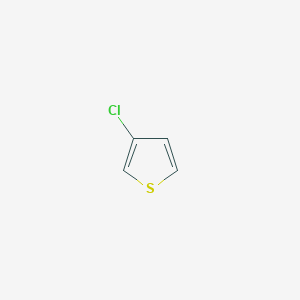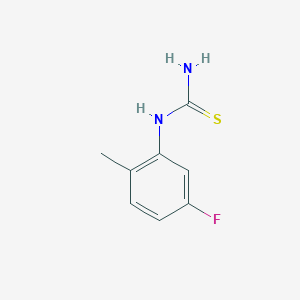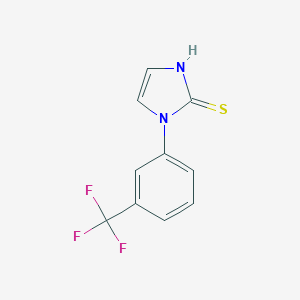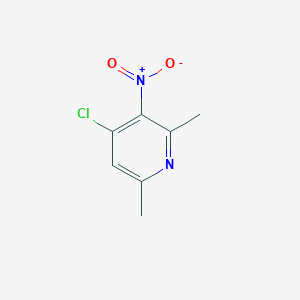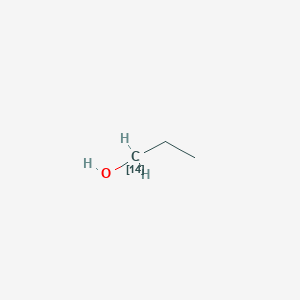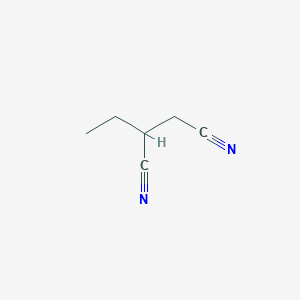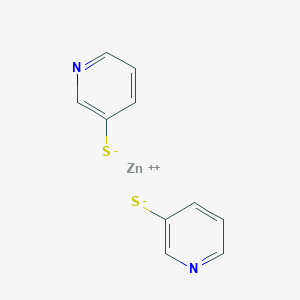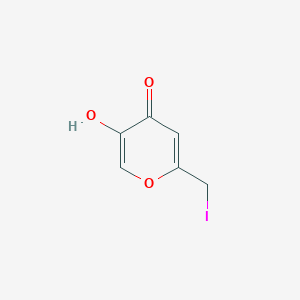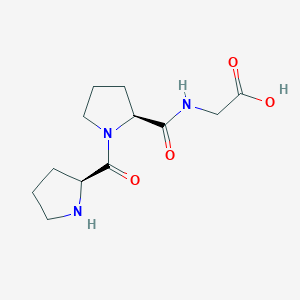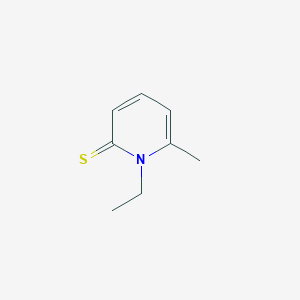
2(1H)-Pyridinethione, 1-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinethione, 1-ethyl-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Pyrithione or PT and is widely used as an antifungal and antibacterial agent.
Wissenschaftliche Forschungsanwendungen
Pyrithione has been extensively studied for its potential applications in various fields. Its antimicrobial properties make it an ideal candidate for use in treating fungal and bacterial infections. Pyrithione has also been shown to have anticancer properties and has been studied for its potential use in cancer therapy. Additionally, Pyrithione has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of Pyrithione is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. Pyrithione has also been shown to inhibit the activity of certain enzymes, which can lead to the death of cancer cells.
Biochemische Und Physiologische Effekte
Pyrithione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including fungi and bacteria. Pyrithione has also been shown to induce apoptosis in cancer cells. Additionally, Pyrithione has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyrithione in lab experiments is its broad spectrum of antimicrobial activity. It can be used to study the effects of antimicrobial agents on a wide range of microorganisms. Additionally, Pyrithione has been shown to have anticancer and neuroprotective properties, making it a useful compound for studying cancer and neurodegenerative diseases.
However, there are also limitations to using Pyrithione in lab experiments. One limitation is that it can be toxic to certain cell types at high concentrations. Additionally, Pyrithione has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Pyrithione. One area of research is the development of new and more efficient synthesis methods for Pyrithione. Additionally, there is a need for further research on the mechanism of action of Pyrithione, particularly in regards to its anticancer and neuroprotective properties. Finally, there is a need for further research on the potential applications of Pyrithione in treating other diseases, such as viral infections and autoimmune diseases.
Conclusion
In conclusion, Pyrithione is a chemical compound with potential applications in various fields, including antimicrobial therapy, cancer therapy, and neurodegenerative disease treatment. Its mechanism of action is not fully understood, but it has been shown to have broad-spectrum antimicrobial activity and anticancer and neuroprotective properties. While Pyrithione has advantages for use in lab experiments, such as its broad spectrum of antimicrobial activity, there are also limitations, such as its toxicity at high concentrations. Future research on Pyrithione should focus on developing new synthesis methods, further understanding its mechanism of action, and exploring its potential applications in treating other diseases.
Synthesemethoden
The most common method for synthesizing Pyrithione is through the reaction of 2-mercaptopyridine N-oxide with ethyl bromoacetate and methyl iodide. The reaction produces Pyrithione as a white crystalline solid with a melting point of 248-250°C.
Eigenschaften
CAS-Nummer |
19006-73-6 |
|---|---|
Produktname |
2(1H)-Pyridinethione, 1-ethyl-6-methyl- |
Molekularformel |
C8H11NS |
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
1-ethyl-6-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
RECOMBKMVKDILH-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=CC1=S)C |
Kanonische SMILES |
CCN1C(=CC=CC1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



